Diethyl Allyl Phosphate: A Comprehensive Technical Guide
Diethyl Allyl Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl allyl phosphate (B84403) (DEAP) is an organophosphate compound with the chemical formula C₇H₁₅O₄P.[1][2] It is a versatile synthetic intermediate with applications in various fields of chemistry, including the development of flame retardants and as a reagent in organic synthesis.[1] Its utility stems from the presence of both a reactive allyl group and a phosphate moiety, allowing for a diverse range of chemical transformations. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of diethyl allyl phosphate, tailored for professionals in research and drug development.
Chemical and Physical Properties
Diethyl allyl phosphate is a colorless liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅O₄P | [1][2] |
| Molecular Weight | 194.17 g/mol | [1][2] |
| CAS Number | 3066-75-9 | [1][2][3] |
| Boiling Point | 45-46 °C (literature) | [1][2] |
| Density | 1.09 g/mL at 25 °C (literature) | [1][2] |
| Refractive Index (n20/D) | 1.422 (literature) | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
Spectroscopic Data
The structural characterization of diethyl allyl phosphate is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the ethyl and allyl groups.
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¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the carbon framework.
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³¹P NMR (CDCl₃): The phosphorus NMR spectrum shows a single characteristic peak for the phosphate group.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometric analysis can be used to confirm the molecular weight of diethyl allyl phosphate.
Synthesis of Diethyl Allyl Phosphate
The most common and efficient method for the synthesis of diethyl allyl phosphate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is adapted from a general procedure for the synthesis of phosphonates.
Materials:
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Triethyl phosphite
-
Allyl bromide
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Nitrogen or Argon source
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled triethyl phosphite.
-
Slowly add allyl bromide to the flask. An excess of allyl bromide can be used.
-
Heat the reaction mixture to a temperature sufficient to initiate the reaction, typically around 70-120 °C, and maintain for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
-
The excess allyl bromide and any volatile byproducts can be removed by distillation.
-
The crude diethyl allyl phosphate can be purified by vacuum distillation to yield a colorless oil.
A schematic of the synthesis workflow is provided below.
Reactivity and Applications
The chemical reactivity of diethyl allyl phosphate is centered around its two main functional groups: the allyl group and the phosphate ester.
Reactions of the Allyl Group
The double bond of the allyl group can participate in a variety of addition and transformation reactions. A notable application is in ene-yne metathesis reactions . In these reactions, diethyl allyl phosphate can react with terminal alkynes in the presence of a suitable catalyst (e.g., a Grubbs catalyst) to form conjugated dienes. These dienes are valuable building blocks in organic synthesis.
Experimental Protocol: General Procedure for Ene-Yne Metathesis
This is a general protocol and may require optimization for specific substrates.
Materials:
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Diethyl allyl phosphate
-
Terminal alkyne
-
Grubbs catalyst (e.g., Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or benzene)
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Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve diethyl allyl phosphate and the terminal alkyne in the anhydrous solvent.
-
Add the Grubbs catalyst to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
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Upon completion, the reaction can be quenched, and the solvent removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
A logical diagram illustrating the participation of diethyl allyl phosphate in ene-yne metathesis is shown below.
Other Applications
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Hydrogen Acceptor: Diethyl allyl phosphate can act as a hydrogen acceptor in palladium-catalyzed oxidation reactions.[4]
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Flame Retardants: It is used in the synthesis of polymeric materials with enhanced flame-retardant properties.[1] The allyl group allows for its incorporation into polymer chains.
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Precursor to Biologically Active Molecules: While not extensively documented to be involved in specific signaling pathways itself, its derivatives are of interest in medicinal chemistry.
Safety and Handling
Diethyl allyl phosphate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid.[2] Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[3] Store in a tightly closed container in a cool, dry place.[3]
Conclusion
Diethyl allyl phosphate is a valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, coupled with its straightforward synthesis via the Michaelis-Arbuzov reaction, make it an accessible reagent for a variety of chemical transformations. For researchers and professionals in drug development and materials science, understanding the reactivity of its allyl and phosphate functionalities opens avenues for the design and synthesis of novel molecules and materials with desired properties.
